Cas no 90326-62-8 (methyl 3-bromo-4-(hydroxymethyl)benzoate)
methyl 3-bromo-4-(hydroxymethyl)benzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 3-bromo-4-(hydroxymethyl)benzoate
- Methyl 3-bromo-4-(hydroxymethyl)benzoate (ACI)
- p-Toluic acid, 3-bromo-α-hydroxy-, methyl ester (7CI)
- CS-0096062
- METHYL3-BROMO-4-(HYDROXYMETHYL)BENZOATE
- DA-01294
- AKOS024259248
- MFCD15527253
- 3-Bromo-4-(hydroxymethyl)benzoic acid methyl ester
- DTXCID50648274
- DTXSID50697525
- RB3304
- 90326-62-8
- AS-64699
- SCHEMBL18973337
-
- MDL: MFCD15527253
- Inchi: 1S/C9H9BrO3/c1-13-9(12)6-2-3-7(5-11)8(10)4-6/h2-4,11H,5H2,1H3
- InChI Key: FHBYEUICKVHSAL-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(Br)C(CO)=CC=1)OC
Computed Properties
- Exact Mass: 243.974
- Monoisotopic Mass: 243.974
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5A^2
- XLogP3: 1.6
methyl 3-bromo-4-(hydroxymethyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M205950-500mg |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 500mg |
$ 380.00 | 2022-06-04 | ||
| TRC | M205950-1000mg |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 1g |
$ 625.00 | 2022-06-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86270-5g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 5g |
¥2370.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86270-50g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 50g |
¥8340.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86270-10g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 10g |
¥3310.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86270-25g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 25g |
¥5960.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M86270-1g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 1g |
¥680.0 | 2021-09-08 | ||
| eNovation Chemicals LLC | D961214-1g |
methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 97% | 1g |
$90 | 2024-06-06 | |
| eNovation Chemicals LLC | D961214-5g |
methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 97% | 5g |
$210 | 2024-06-06 | |
| Chemenu | CM158854-5g |
Methyl 3-bromo-4-(hydroxymethyl)benzoate |
90326-62-8 | 95% | 5g |
$284 | 2022-05-27 |
methyl 3-bromo-4-(hydroxymethyl)benzoate Suppliers
methyl 3-bromo-4-(hydroxymethyl)benzoate Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on methyl 3-bromo-4-(hydroxymethyl)benzoate
Methyl 3-Bromo-4-(Hydroxymethyl)Benzoate: A Comprehensive Overview
Methyl 3-bromo-4-(hydroxymethyl)benzoate, also known by its CAS number 90326-62-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound is characterized by its unique structure, which includes a benzoate group substituted with a bromine atom at the 3-position and a hydroxymethyl group at the 4-position. The methyl ester functionality further enhances its reactivity and utility in synthetic chemistry.
The synthesis of methyl 3-bromo-4-(hydroxymethyl)benzoate typically involves multi-step reactions, often starting from the corresponding benzoic acid derivative. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, leveraging transition metal catalysts and green solvents. These improvements have not only enhanced the yield but also reduced the environmental footprint of the production process.
One of the most notable applications of this compound is in the field of medicinal chemistry. The bromine substituent at the meta position provides a unique electronic environment, making it an ideal candidate for exploring new drug leads. Researchers have reported its potential as a scaffold for developing anti-inflammatory agents and anticancer drugs. For instance, studies have shown that derivatives of this compound exhibit significant inhibitory effects on key enzymes involved in inflammatory pathways.
In addition to its medicinal applications, methyl 3-bromo-4-(hydroxymethyl)benzoate has found utility in materials science. The hydroxymethyl group at the para position can undergo various functionalization reactions, enabling the creation of advanced materials such as stimuli-responsive polymers and sensors. Recent breakthroughs in polymer chemistry have demonstrated how this compound can serve as a building block for self-healing materials, which are highly sought after in industries ranging from electronics to aerospace.
The electronic properties of this compound also make it a valuable tool in electrochemistry. The combination of the ester group and the bromine substituent creates a molecule with favorable redox characteristics, making it suitable for use in dye-sensitized solar cells (DSSCs). Recent studies have highlighted its potential as a photosensitizer due to its ability to efficiently harvest light energy and transfer electrons within the cell structure.
From an environmental perspective, understanding the degradation pathways of methyl 3-bromo-4-(hydroxymethyl)benzoate is crucial for assessing its impact on ecosystems. Research has shown that under aerobic conditions, this compound undergoes biodegradation via hydrolysis and oxidation mechanisms. However, further studies are needed to evaluate its long-term persistence in different environmental matrices and to develop strategies for minimizing its ecological footprint.
In conclusion, methyl 3-bromo-4-(hydroxymethyl)benzoate (CAS No. 90326-62-8) stands out as a multifaceted compound with diverse applications across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic and applied chemistry, positions it as a key player in driving innovation in drug discovery, materials science, and renewable energy technologies.
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